molecular formula C21H19N3 B11439886 7-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine

7-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11439886
M. Wt: 313.4 g/mol
InChI Key: HYJVTWJVROFZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine is a chemical compound with a complex structure that includes an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine involves multiple steps. One common method includes the reaction of 2-phenylimidazo[1,2-a]pyridine with 4-methylphenylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

7-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C21H19N3

Molecular Weight

313.4 g/mol

IUPAC Name

7-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H19N3/c1-15-8-10-18(11-9-15)22-21-20(17-6-4-3-5-7-17)23-19-14-16(2)12-13-24(19)21/h3-14,22H,1-2H3

InChI Key

HYJVTWJVROFZIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.